molecular formula C22H19BrFN3O2S B11591116 (5Z)-5-({5-bromo-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one

(5Z)-5-({5-bromo-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B11591116
M. Wt: 488.4 g/mol
InChI Key: UABDPWYADILYRM-WQRHYEAKSA-N
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Description

The compound (5Z)-5-({5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a brominated indole moiety, a fluorophenoxyethyl group, and a sulfanylideneimidazolidinone core. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the indole derivative. The bromination of the indole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The fluorophenoxyethyl group is introduced via nucleophilic substitution reactions, often using potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The final step involves the formation of the sulfanylideneimidazolidinone core through a condensation reaction with appropriate thiourea derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and nucleophilic substitution steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure high-quality final product .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, N-bromosuccinimide (NBS), potassium carbonate, dimethylformamide (DMF), potassium permanganate, hydrogen peroxide, palladium on carbon (Pd/C), and various nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-diones, while reduction of the bromine atom can produce the corresponding hydrogenated indole derivative .

Scientific Research Applications

(5Z)-5-({5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-5-({5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The brominated indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenoxyethyl group may enhance the compound’s binding affinity and specificity for certain targets. The sulfanylideneimidazolidinone core is thought to contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-({5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its combination of a brominated indole moiety, a fluorophenoxyethyl group, and a sulfanylideneimidazolidinone core. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H19BrFN3O2S

Molecular Weight

488.4 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C22H19BrFN3O2S/c1-2-27-21(28)18(25-22(27)30)11-14-13-26(19-8-7-15(23)12-16(14)19)9-10-29-20-6-4-3-5-17(20)24/h3-8,11-13H,2,9-10H2,1H3,(H,25,30)/b18-11-

InChI Key

UABDPWYADILYRM-WQRHYEAKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(C3=C2C=C(C=C3)Br)CCOC4=CC=CC=C4F)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=C2C=C(C=C3)Br)CCOC4=CC=CC=C4F)NC1=S

Origin of Product

United States

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